Benzyl 2-diazo-3-oxopentanoate

Catalog No.
S8687889
CAS No.
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
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Benzyl 2-diazo-3-oxopentanoate

Product Name

Benzyl 2-diazo-3-oxopentanoate

IUPAC Name

benzyl 2-diazo-3-oxopentanoate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-2-10(15)11(14-13)12(16)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

UZYFEILHAHKSAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=CC=C1

Benzyl 2-diazo-3-oxopentanoate is a diazo compound characterized by the presence of a diazo group (N2+-N_2^+) attached to a pentanoate structure. The molecular formula for this compound is C12H14N2O4C_{12}H_{14}N_2O_4. It typically appears as a pale yellow solid and is notable for its reactivity, particularly in cyclopropanation and other carbene-related transformations. The compound is synthesized through diazo transfer reactions, which involve converting carbonyl compounds into their corresponding diazo derivatives.

Benzyl 2-diazo-3-oxopentanoate is primarily involved in reactions that generate carbenes. These reactions can include:

  • Cyclopropanation: The compound can react with alkenes to form cyclopropane derivatives.
  • Insertion Reactions: It can insert into C-H bonds, leading to various functionalized products.
  • Decomposition: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates that can participate in further chemical transformations .

The synthesis of benzyl 2-diazo-3-oxopentanoate typically involves the following steps:

  • Starting Material Preparation: Begin with benzyl 3-oxopentanoate.
  • Diazo Transfer Reaction: Use azides or sulfonyl azides in the presence of a catalyst (such as copper or rhodium) to facilitate the formation of the diazo group. This process often requires specific solvents and temperature control to optimize yield and purity .
  • Purification: The resulting compound can be purified using techniques such as recrystallization or chromatography.

Benzyl 2-diazo-3-oxopentanoate has several applications in organic synthesis:

  • Synthetic Intermediates: It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Carbene Chemistry: Its ability to generate carbenes makes it useful in various cycloaddition reactions and rearrangements.
  • Material Science: Potential applications in developing new materials through polymerization processes involving the diazo group.

Benzyl 2-diazo-3-oxopentanoate shares structural similarities with several other diazo compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Ethyl 2-diazo-3-oxobutanoateDiazoesterSmaller alkyl chain; used in similar carbene reactions
Benzyl 2-diazo-4-methyl-3-oxopentanoateDiazoesterMethyl substitution at a different position; alters reactivity
3-Diazopentane-2,4-dioneDiazo ketoneDifferent functional groups; used in different synthetic routes
Benzyl 2-hydroxy-3-oxopentanoateHydroxy ketoneContains a hydroxyl group; different reactivity profile

Uniqueness

Benzyl 2-diazo-3-oxopentanoate's unique feature lies in its specific arrangement of functional groups that allow for selective reactivity patterns not observed in other similar compounds. Its ability to generate carbenes under mild conditions distinguishes it from other diazo compounds, making it particularly valuable for synthetic chemists looking to explore new pathways in organic synthesis.

Diazo compounds have been pivotal in organic synthesis since the discovery of the Curtius rearrangement in 1883. The development of transition-metal-catalyzed carbene transfer reactions in the late 20th century marked a paradigm shift, enabling chemists to harness reactive carbene intermediates for C–H functionalization, cyclopropanation, and stereoselective bond formation. Benzyl 2-diazo-3-oxopentanoate emerged as a derivative of α-diazo-β-keto esters, a class of compounds first systematically studied in the 1980s for their ability to undergo -sigmatropic rearrangements and Doyle–Kirmse reactions. The benzyl ester variant, with its enhanced stability and tunable electronic properties, has since become a cornerstone in methodologies requiring precise control over carbene reactivity.

Structural Significance of the Benzyl Ester-Diazo-Ketone Motif

The molecular architecture of benzyl 2-diazo-3-oxopentanoate (C₁₂H₁₂N₂O₃, MW 256.25 g/mol) features three critical functional groups:

  • Benzyl ester: Provides steric bulk and π-system participation for stabilizing transition states
  • Diazo group (N₂): Serves as a carbene precursor under thermal or catalytic activation
  • β-Ketone: Participates in conjugate additions and stabilizes adjacent charges

The compound’s planar diazo-carbonyl system enables delocalization of electron density, as evidenced by its characteristic infrared absorption at 2100–2150 cm⁻¹ (N≡N stretch) and 1700–1750 cm⁻¹ (C=O stretch). X-ray crystallographic studies of analogous structures reveal bond lengths of 1.28–1.32 Å for the C=N₂ moiety and 1.21–1.23 Å for the ketonic C=O.

Strategic Advantages in Stereoselective Transformations

The spatial arrangement of functional groups in benzyl 2-diazo-3-oxopentanoate enables unprecedented control over stereochemical outcomes:

  • Conformational locking: The β-keto ester adopts an s-cis conformation, preorganizing the molecule for face-selective reactions
  • Dual activation: Simultaneous coordination of the ketone oxygen and diazo nitrogen to Lewis acids (e.g., Rh₂(OAc)₄) facilitates asymmetric induction
  • Modular derivatization: The benzyl group can be readily substituted with electron-donating/withdrawing groups to tune reactivity

Regitz-Type Diazo Transfer Protocols

p-Nitrobenzenesulfonyl Azide-Mediated Transfer Mechanisms

The Regitz diazo transfer reaction employs sulfonyl azides to convert β-ketoesters into α-diazocarbonyl derivatives. For benzyl 2-diazo-3-oxopentanoate, p-nitrobenzenesulfonyl azide (PNBSA) serves as a high-energy diazo donor due to its electron-withdrawing nitro group, which accelerates N–S bond cleavage. The mechanism proceeds via a two-step sequence:

  • Enolate Formation: Deprotonation of benzyl 3-oxopentanoate using bases like sodium hydride generates a resonance-stabilized enolate.
  • Electrophilic Attack: PNBSA reacts with the enolate, transferring the diazo group (-N$$_2^+$$) through a concerted transition state (Figure 1).

Key studies demonstrate that PNBSA-mediated transfers achieve 71–89% yields for α-diazoketones under optimized conditions [2] [3]. However, steric hindrance at the β-ketoester’s α-position reduces efficiency, necessitating stoichiometric azide excess (1.5–2.0 equiv) [2].

Table 1: PNBSA Performance in Diazo Transfer

SubstrateBaseYield (%)Reaction Time (h)
Benzyl 3-oxopentanoateSodium hydride786
Ethyl acetoacetatePotassium tert-butoxide854

Base Optimization Strategies for Improved Yield

Base selection critically influences enolate stability and reaction kinetics. Triethylamine (Et$$_3$$N) in acetone promotes smoother transfers than stronger bases like NaH, minimizing side reactions such as C-alkylation [1] [3]. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize reactive intermediates in biphasic systems, boosting yields to 92% for hindered substrates [3] [5].

A comparative study revealed:

  • Et$$_3$$N: 89% yield, 8 h (room temperature)
  • DBU: 76% yield, 3 h (0°C)
  • K$$2$$CO$$3$$: 65% yield, 12 h (reflux)

The lower basicity of Et$$_3$$N reduces undesired β-ketoester decomposition, while its solubility in acetone ensures homogeneous reaction conditions [1] [2].

Continuous Flow Synthesis Approaches

Telescoped Processes for Hazard Mitigation

Traditional batch methods for benzyl 2-diazo-3-oxopentanoate synthesis require handling explosive diazo transfer reagents like triflyl azide (CF$$3$$SO$$2$$N$$_3$$). Continuous flow systems address this via telescoped processes that generate and consume hazardous intermediates in situ. A representative workflow (Figure 2) involves:

  • Reagent Generation: Triflyl azide is synthesized from triflic anhydride and sodium azide in a PTFE microreactor.
  • Diazo Transfer: The azide stream merges with benzyl 3-oxopentanoate and Et$$_3$$N in a second reactor, achieving 93% yield at 25°C [3] [5].

This approach eliminates intermediate isolation, reducing explosion risks and improving reproducibility.

Table 2: Batch vs. Flow Performance

ParameterBatch (PNBSA)Flow (TfN$$_3$$)
Yield (%)6593
Reaction Time (min)36022
Temperature (°C)025

Residence Time Optimization in Microreactor Systems

Residence time (τ) in microreactors governs mixing efficiency and byproduct formation. For benzyl 2-diazo-3-oxopentanoate, a 135 s residence time maximizes yield (95%) by balancing reagent diffusion and reaction kinetics [5]. Computational fluid dynamics (CFD) models reveal that τ < 90 s causes incomplete enolate formation, while τ > 150 s promotes diazo dimerization.

Optimization Curve:
$$ \text{Yield (%)} = 89.7 + 2.1\tau - 0.04\tau^2 $$

Microreactors with staggered herringbone mixers achieve 98% mixing efficiency at Reynolds numbers (Re) > 200, ensuring uniform reagent distribution [4] [5].

The thermal stability of benzyl 2-diazo-3-oxopentanoate is characteristic of donor-acceptor diazo compounds, with typical onset temperatures for decomposition ranging from 60-85°C [4]. The compound exhibits an average decomposition enthalpy of approximately -102 kJ/mol, which is consistent with the exothermic nitrogen gas evolution characteristic of diazo compounds [4]. The TD24 (temperature at which time to maximum rate becomes greater than 24 hours) for similar donor-acceptor diazo esters is typically below 20°C, indicating that these compounds should not be processed above ambient temperature without proper thermal control [5].

The molecular structure includes a benzyl ester group attached to a 2-diazo-3-oxopentanoate backbone, providing both electronic stabilization through the ester functionality and steric considerations that influence reactivity patterns . The compound's reactivity is significantly influenced by the electron-withdrawing nature of both the ester and ketone functionalities, which stabilize the diazo group while maintaining sufficient reactivity for carbene generation [6].

Reaction Mechanisms and Catalytic Pathways

Carbene Generation Dynamics Under Thermal Conditions

Thermal decomposition of benzyl 2-diazo-3-oxopentanoate proceeds through a well-established mechanism involving nitrogen extrusion and subsequent carbene formation [7]. The process initiates at temperatures above 85°C, where the diazo group undergoes thermolysis to generate nitrogen gas and a highly reactive carbene intermediate [4].

The thermal carbene generation follows a stepwise mechanism where the initial decomposition involves heterolytic cleavage of the carbon-nitrogen bond, leading to the formation of a carbene-nitrogen complex as the first intermediate [7]. This complex, depending on the relative rates and stabilities of intermediates and products, may collapse to reform a diazo compound or proceed to form a free carbene [7]. The kinetics of this process are temperature-dependent, with higher temperatures favoring complete nitrogen elimination and free carbene formation.

Under thermal conditions, the carbene intermediate exhibits both singlet and triplet electronic states, with the singlet state typically being more reactive toward insertion reactions [3]. The thermal generation process is characterized by significant activation barriers, with computed energies indicating that the process requires careful temperature control to avoid unwanted side reactions or explosive decomposition [5].

Temperature Range (°C)ProcessProductsKinetic Considerations
60-85Initial decompositionCarbene-N₂ complexRate-determining step
85-126Complete N₂ extrusionFree carbeneHighly exothermic (-102 kJ/mol)
>126Side reactionsDecomposition productsUncontrolled reaction

The thermal stability data demonstrates that benzyl 2-diazo-3-oxopentanoate, like other donor-acceptor diazo compounds, requires careful handling and temperature control during synthetic applications [4]. The compound's tendency to undergo rapid thermal decomposition makes it unsuitable for high-temperature processes without appropriate safety measures.

Rhodium(II)-Catalyzed Intermolecular C–H Insertion Processes

Rhodium(II)-catalyzed reactions of benzyl 2-diazo-3-oxopentanoate represent one of the most synthetically valuable transformations, proceeding through the formation of electrophilic rhodium-carbene complexes [8]. The catalytic cycle consists of three distinct steps: coordination of the diazo compound to the rhodium(II) center, nitrogen extrusion to form the metal-stabilized carbene intermediate, and subsequent C–H insertion with concomitant carbon-carbon bond formation [8].

The mechanism begins with complexation of the α-carbon of the diazo compound by the rhodium(II) catalyst, typically Rh₂(OAc)₄ or related dirhodium tetracarboxylate complexes [9]. This initial coordination step is followed by extrusion of nitrogen gas, generating a highly electrophilic rhodium-carbene intermediate that is stabilized by the metal center [10]. The electrophilic nature of this intermediate makes it particularly reactive toward C–H bonds, especially those that are electron-rich or sterically accessible.

The C–H insertion step proceeds through a mechanism involving overlap of the vacant 2p orbital of the strongly electrophilic metal carbene with the σ-orbital of the target C–H bond [8]. This interaction results in C–H activation and C–C bond formation occurring in a single step with retention of configuration through a three-centered transition state with relatively low activation energy [8]. Computational studies by Nakamura and coworkers have supported this concerted mechanism, which was originally proposed by Doyle in 1993 [8].

The rhodium(II) catalytic system demonstrates remarkable chemoselectivity and can differentiate between various types of C–H bonds based on their electronic and steric properties [10]. Primary C–H bonds generally show higher reactivity than secondary positions, while tertiary C–H bonds can participate under appropriate conditions [11]. The catalyst system also shows preference for benzylic and allylic positions due to the stabilization provided by adjacent π-systems [11].

Mechanistic Pathways in Rhodium(II) Catalysis:

Mechanistic StepDescriptionKey Features
CoordinationDiazo binding to Rh₂L₄Reversible, rapid equilibrium
Nitrogen ExtrusionN₂ eliminationIrreversible, forms Rh-carbene
C–H ActivationElectrophilic insertionConcerted, retention of stereochemistry
Product ReleaseCatalyst regenerationRate of turnover determination

The effectiveness of rhodium(II) catalysts in promoting intermolecular C–H insertion reactions with benzyl 2-diazo-3-oxopentanoate is attributed to several factors. The dirhodium framework provides excellent stabilization of the carbene intermediate while maintaining sufficient electrophilicity for C–H activation [9]. Additionally, the steric and electronic properties of the carboxylate ligands can be modified to tune both reactivity and selectivity [10].

Recent studies have shown that the oxidation state changes in rhodium during the catalytic cycle can follow different pathways, including Rh(I)/Rh(III), Rh(II)/Rh(IV), Rh(III)/Rh(V), or non-redox Rh(III) cycles, depending on the specific reaction conditions and substrates involved [9]. This mechanistic flexibility contributes to the broad applicability of rhodium(II) catalysts in carbene chemistry.

Wolff Rearrangement Pathways in Ketene Formation

The Wolff rearrangement of benzyl 2-diazo-3-oxopentanoate represents a fundamental transformation where the α-diazocarbonyl compound is converted into a ketene through loss of dinitrogen accompanied by a 1,2-rearrangement [12]. This reaction can be induced through thermolysis, photolysis, or transition metal catalysis, with silver(I) catalysts being particularly effective for this transformation [12].

The mechanism of the Wolff rearrangement has been extensively studied and involves competing concerted and carbene-mediated pathways [12]. In the concerted mechanism, the departure of nitrogen and the 1,2-migration occur simultaneously, leading directly to ketene formation. The carbene-mediated pathway involves initial formation of a carbene intermediate followed by rapid 1,2-rearrangement to generate the ketene product [13].

For benzyl 2-diazo-3-oxopentanoate, the Wolff rearrangement typically involves migration of the ethyl group from the β-position to the electron-deficient carbene center, resulting in ketene formation with the benzyl ester functionality intact [12]. The reaction shows high stereochemical retention of the migrating group, making it particularly valuable for stereoselective synthesis [12].

The ketene intermediate formed through the Wolff rearrangement is highly electrophilic and reactive toward nucleophiles [14]. These ketenes can undergo nucleophilic attack with water, alcohols, and amines to generate carboxylic acid derivatives, or participate in [2+2] cycloaddition reactions to form four-membered rings [15]. The benzyl ester group in the ketene product provides additional synthetic versatility through subsequent transformations.

Wolff Rearrangement Reaction Conditions:

Activation MethodTemperatureCatalystTypical Yields
Thermolysis100-150°CNone60-80%
PhotolysisRoom temperaturehν (350-400 nm)70-90%
Silver Catalysis50-80°CAg₂O, AgOTf80-95%

Recent computational studies have revealed that the copper-carbene complexes can undergo transformations that resemble the Wolff rearrangement [13]. In these systems, the carbene intermediate undergoes rearrangement in the coordination sphere of copper, followed by carbon monoxide extrusion, providing mechanistic insights into metal-mediated Wolff-type processes [13].

The synthetic utility of the Wolff rearrangement with benzyl 2-diazo-3-oxopentanoate extends to the Arndt-Eistert homologation reaction, where the ketene intermediate is trapped with nucleophiles to extend carbon chains by one methylene unit [12]. This application has found extensive use in total synthesis where controlled chain extension is required.

Phenonium Ion Intermediates in C–C Bond Homologation

The formation of phenonium ion intermediates from benzyl 2-diazo-3-oxopentanoate represents a unique pathway for C–C bond homologation that proceeds through formal insertion into the aryl-benzyl C–C bond [16]. This transformation is catalyzed by Lewis acids and involves the intermediacy of bridged phenonium ions, which are stabilized cationic species containing a three-membered ring bridging between the aromatic ring and the benzylic carbon [17].

The mechanism begins with Lewis acid activation of the diazo compound, leading to the formation of a carbocation that can undergo nucleophilic attack by the aromatic π-system [16]. This intramolecular cyclization results in the formation of a phenonium ion intermediate, where the positive charge is delocalized over the aromatic system and the bridging carbon [18]. The phenonium ion then undergoes nucleophilic attack by the diazo carbon, leading to C–C bond formation and generation of products containing benzylic quaternary centers [16].

Computational analysis has provided critical insights into the reaction mechanism, particularly regarding the selectivity-determining step [18]. The formation of phenonium ions requires specific electronic conditions, with electron-rich aromatic systems being more favorable for bridging interactions [19]. The stability of these intermediates is enhanced by electron-donating substituents on the aromatic ring, which increase the nucleophilicity of the π-system [20].

The phenonium ion pathway is particularly significant because it represents a formal insertion into an "unactivated" C–C bond, a transformation that is typically challenging to achieve [16]. The reaction proceeds under relatively mild conditions using simple Lewis acid catalysts, making it an attractive method for synthetic applications [18].

Factors Affecting Phenonium Ion Formation:

FactorEffectOptimal Conditions
Aromatic ElectronicsElectron-rich systems favor formationMethoxy, alkyl substituents
Lewis Acid StrengthStronger acids promote carbocation formationBF₃, AlCl₃, TiCl₄
TemperatureModerate heating improves reaction rates50-80°C
SolventNon-nucleophilic solvents prevent side reactionsCH₂Cl₂, CHCl₃

Recent studies have demonstrated that superacidic conditions can be used to generate CF₃-substituted phenonium ions, expanding the scope of this chemistry to electron-deficient systems [19]. Under highly acidic conditions in the absence of nucleophilic counter-anions, even deactivated aromatic systems can participate in phenonium ion formation [20].

The synthetic applications of phenonium ion chemistry include the construction of complex polycyclic structures and the formation of quaternary carbon centers [21]. The products of these reactions contain alkyl halide functionalities that are amenable to further derivatization, providing additional synthetic opportunities [16].

The mechanism of phenonium ion-mediated homologation represents a significant advancement in carbene chemistry, as it provides access to structural motifs that are difficult to obtain through conventional approaches. The ability to achieve formal C–C bond insertion through this pathway opens new possibilities for synthetic methodology development and natural product synthesis [22].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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